molecular formula C11H16ClNO2 B13054770 2-(4-Methoxyphenyl)morpholine hydrochloride

2-(4-Methoxyphenyl)morpholine hydrochloride

Cat. No.: B13054770
M. Wt: 229.70 g/mol
InChI Key: ZJGHNDHUXWVIMU-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)morpholine hydrochloride is a chemical compound with the molecular formula C11H16ClNO2 It is a derivative of morpholine, where the morpholine ring is substituted with a 4-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)morpholine hydrochloride typically involves the reaction of 4-methoxyphenylamine with epichlorohydrin to form an intermediate, which is then reacted with morpholine. The final product is obtained by treating the intermediate with hydrochloric acid to form the hydrochloride salt. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)morpholine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Amine derivatives.

    Substitution: Various substituted aromatic compounds, depending on the substituent introduced.

Scientific Research Applications

2-(4-Methoxyphenyl)morpholine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Methoxyphenyl)morpholine hydrochloride
  • 4-(2-Chloroethyl)morpholine hydrochloride

Uniqueness

2-(4-Methoxyphenyl)morpholine hydrochloride is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity, solubility, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H16ClNO2

Molecular Weight

229.70 g/mol

IUPAC Name

2-(4-methoxyphenyl)morpholine;hydrochloride

InChI

InChI=1S/C11H15NO2.ClH/c1-13-10-4-2-9(3-5-10)11-8-12-6-7-14-11;/h2-5,11-12H,6-8H2,1H3;1H

InChI Key

ZJGHNDHUXWVIMU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CNCCO2.Cl

Origin of Product

United States

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